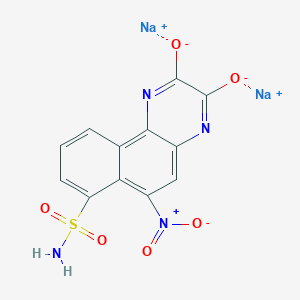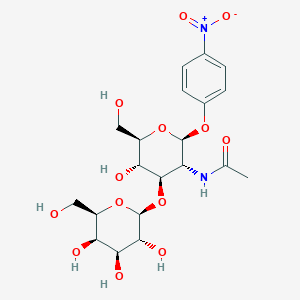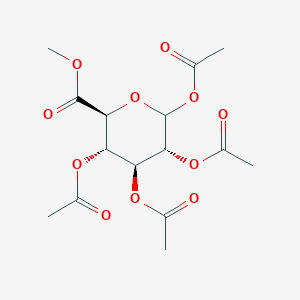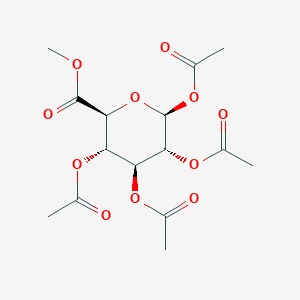
NBQX disodium salt
Overview
Description
Mechanism of Action
Target of Action
NBQX disodium salt is a selective and competitive antagonist for AMPA and kainate receptors . These receptors are ionotropic glutamate receptors, which play crucial roles in fast excitatory synaptic transmission in the central nervous system .
Mode of Action
This compound inhibits the actions of glutamate by acting at AMPA and kainate receptors . It competes with the neurotransmitter glutamate for binding to these receptors, thereby blocking the activation of the receptors . This results in decreased excitatory synaptic transmission .
Biochemical Pathways
The blockade of AMPA and kainate receptors by this compound affects the glutamatergic signaling pathway. This can lead to a decrease in the levels of mTOR and BDNF , which are important for neuronal survival and synaptic plasticity.
Result of Action
The action of this compound leads to neuroprotective, anticonvulsant, and antinociceptive effects . By blocking the overactivation of AMPA and kainate receptors, it can protect neurons from excitotoxicity, a process that can lead to neuronal damage or death .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factorsFor instance, its water solubility suggests that it might be more effective in aqueous environments .
Biochemical Analysis
Biochemical Properties
NBQX disodium salt plays a significant role in biochemical reactions as it acts as a selective and competitive antagonist of AMPA and kainate receptors . It interacts with these receptors, inhibiting the actions of glutamate . The nature of these interactions is competitive, meaning that this compound competes with glutamate for the same binding sites on the AMPA and kainate receptors .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by blocking the actions of glutamate at AMPA receptors . This blockade can impact cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound has been found to decrease mTOR and BDNF levels .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with AMPA and kainate receptors . As a competitive antagonist, it binds to these receptors, preventing glutamate from exerting its effects . This can lead to changes in gene expression and enzyme activity within the cell .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Metabolic Pathways
This compound is involved in the glutamatergic neurotransmission pathway, where it interacts with AMPA and kainate receptors
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NBQX disodium salt involves several steps, starting from the appropriate quinoxaline derivatives. The key steps include nitration, sulfonation, and subsequent conversion to the disodium salt form. The reaction conditions typically involve the use of strong acids and bases, along with controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
NBQX disodium salt undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can yield various substituted quinoxaline derivatives .
Scientific Research Applications
NBQX disodium salt has a wide range of scientific research applications:
Chemistry: Used as a tool to study the properties of AMPA and kainate receptors.
Biology: Helps in understanding the role of glutamate receptors in cellular signaling.
Medicine: Investigated for its neuroprotective, anticonvulsant, and antinociceptive properties.
Industry: Utilized in the development of new therapeutic agents targeting glutamate receptors.
Comparison with Similar Compounds
Similar Compounds
CNQX: Another antagonist of AMPA receptors but less selective compared to NBQX disodium salt.
DNQX: Similar in function but differs in its chemical structure and selectivity.
Fanapanel (MPQX): A more potent antagonist with different pharmacokinetic properties.
Uniqueness
This compound is unique due to its high selectivity and competitive inhibition of both AMPA and kainate receptors. Its water-soluble form makes it more suitable for in vivo studies compared to other similar compounds .
Properties
IUPAC Name |
disodium;6-nitro-7-sulfamoylbenzo[f]quinoxaline-2,3-diolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4O6S.2Na/c13-23(21,22)8-3-1-2-5-9(8)7(16(19)20)4-6-10(5)15-12(18)11(17)14-6;;/h1-4H,(H,14,17)(H,15,18)(H2,13,21,22);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVJKYIUJRJEABK-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=CC(=C2C(=C1)S(=O)(=O)N)[N+](=O)[O-])N=C(C(=N3)[O-])[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6N4Na2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701019087 | |
| Record name | Disodium 6-nitro-7-sulfamoylbenzo[f]quinoxaline-2,3-diolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701019087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
479347-86-9 | |
| Record name | Nbqx disodium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0479347869 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Disodium 6-nitro-7-sulfamoylbenzo[f]quinoxaline-2,3-diolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701019087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NBQX disodium | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FSU8N86V27 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[5-hydroxy-6-(hydroxymethyl)-2-octoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B14619.png)












